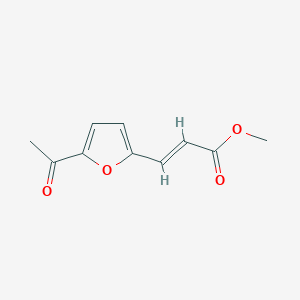

Methyl 3-(5-acetylfuran-2-yl)acrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl (E)-3-(5-acetylfuran-2-yl)prop-2-enoate |

InChI |

InChI=1S/C10H10O4/c1-7(11)9-5-3-8(14-9)4-6-10(12)13-2/h3-6H,1-2H3/b6-4+ |

InChI Key |

WHLVOEPZAXKRMA-GQCTYLIASA-N |

Isomeric SMILES |

CC(=O)C1=CC=C(O1)/C=C/C(=O)OC |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C=CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 5 Acetylfuran 2 Yl Acrylate

Strategies for Constructing the Methyl 3-(Furan-2-yl)acrylate Core

The initial focus in the synthesis is the creation of the methyl 3-(furan-2-yl)acrylate scaffold. This is typically achieved through reactions that build the acrylate (B77674) chain from a furan-based precursor.

A common and straightforward method involves a two-step process starting from furan-2-carbaldehyde (furfural). The first step is a condensation reaction, followed by esterification.

3-(Furan-2-yl)propenoic acids are synthesized through the condensation of the corresponding furan-2-carbaldehydes with malonic acid. nih.gov This Knoevenagel-type condensation extends the carbon chain and introduces the acrylic acid moiety. Following the formation of the carboxylic acid, the methyl ester is obtained via standard esterification procedures. nih.gov For instance, the reaction of 3-(furan-2-yl)propenoic acid with methanol (B129727) in the presence of an acid catalyst yields the desired methyl 3-(furan-2-yl)acrylate.

Table 1: Synthesis of 3-(Furan-2-yl)propenoic Acid Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Furan-2-carbaldehyde | Malonic Acid | 3-(Furan-2-yl)propenoic acid | - | nih.gov |

| 3-(Furan-2-yl)propenoic acid | Methanol | Methyl 3-(furan-2-yl)acrylate | - | nih.gov |

Furan-2-carbaldehyde, commonly known as furfural (B47365), is a pivotal starting material for a multitude of synthetic pathways due to its ready availability from renewable resources like pentosans. nih.govyoutube.com The aldehyde group is a versatile handle for various carbon-carbon bond-forming reactions.

The synthesis of furfural itself can be achieved through the distillation of pentosans in the presence of dilute acids like hydrochloric or sulfuric acid. youtube.com For mechanistic studies or isotopic labeling, deuterated furan-2-carbaldehyde can be synthesized in quantitative yield from furan (B31954) using deuterated dimethylformamide (DMF-d7) and oxalyl chloride under Vilsmeier conditions. mdpi.com

The reactivity of the aldehyde allows for various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, with appropriate phosphorus ylides or phosphonates to directly install the methyl acrylate moiety in a single step, providing a more convergent approach to the methyl 3-(furan-2-yl)acrylate core.

Introduction of the Acetyl Group at the Furan-5-position

With the methyl 3-(furan-2-yl)acrylate core in hand, the next critical step is the introduction of an acetyl group at the C5 position of the furan ring. The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions, primarily at the C2 and C5 positions. wikipedia.orgmatanginicollege.ac.in

Direct Friedel-Crafts acylation is a primary method for introducing the acetyl group. The acetylation of a pre-formed methyl 3-(2-furyl)acrylate can be accomplished using acetic anhydride (B1165640) in the presence of a suitable catalyst. One reported method utilizes anhydrous magnesium perchlorate (B79767) as a catalyst for the acetylation of ethyl 3-(2-furyl)acrylate, which yields the corresponding 5-acetyl derivative as the major product. researchgate.net

The choice of catalyst is crucial. Traditional Lewis acids like BF3 are effective for the acetylation of furan itself. youtube.com Zinc chloride has also been used to catalyze the acetylation of 2-methylfuran (B129897) with acetic anhydride. researchgate.net More advanced catalytic systems, such as Brønsted zeolites, have been studied for the acylation of furan derivatives with acetic acid, showing a high preference for acylation at the ortho (C5) position. nih.gov

Table 2: Direct Acylation of Furan Derivatives

| Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Ethyl 3-(2-furyl)acrylate | Acetic anhydride | Anhydrous magnesium perchlorate | Ethyl 3-(5-acetylfur-2-yl)acrylate | researchgate.net |

| Furan | Acetic anhydride | Boron trifluoride (BF3) | 2-Acetylfuran (B1664036) | youtube.com |

| 2-Methylfuran | Acetic anhydride | Zinc chloride | 2-Acetyl-5-methylfuran (B71968) | researchgate.net |

| 2-Methylfuran | Acetic acid | HZSM-5 (Zeolite) | 2-Acetyl-5-methylfuran | nih.gov |

An alternative to direct acylation is a two-step sequence involving the introduction of a precursor functional group at the C5 position, followed by its oxidation to the acetyl group. A notable example is the synthesis of methyl 5-acetyl-2-furoate, a structurally related compound. researchgate.net This process begins with the synthesis of methyl 5-(1-hydroxyethyl)furan-2-carboxylate. Subsequent oxidation of this secondary alcohol using the Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone) yields the target acetyl group. researchgate.net

This strategy offers an alternative when direct acylation proves difficult or results in low yields or undesired side products. The initial introduction of the hydroxyethyl (B10761427) group can be achieved through various methods, such as the Grignard reaction of a 5-formylfuran derivative with a methylmagnesium halide.

Table 3: Oxidation Approach for Acetyl Group Introduction

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Methyl 5-(1-hydroxyethyl)furan-2-carboxylate | Jones Reagent | Methyl 5-acetyl-2-furoate | researchgate.net |

Multi-Component and Convergent Synthetic Routes

While linear, step-by-step syntheses are common, modern organic synthesis often favors multi-component reactions (MCRs) or convergent strategies to improve efficiency and reduce the number of synthetic steps. Although a specific one-pot MCR for Methyl 3-(5-acetylfuran-2-yl)acrylate is not prominently described, the principles of MCRs can be applied. For instance, protocols for synthesizing complex substituted furan derivatives through multi-component reactions of aldehydes, ketones, and other reagents have been developed. researchgate.netbohrium.com

A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in the final stages. For this compound, a possible convergent strategy could involve:

Synthesis of a 5-acetyl-furan-2-yl building block (e.g., 5-acetylfuran-2-carbaldehyde).

Synthesis of a C2-building block for the acrylate moiety (e.g., a phosphonium (B103445) salt or phosphonate (B1237965) ester).

A final olefination reaction (e.g., Wittig or Horner-Wadsworth-Emmons) to couple the two fragments.

Green Chemistry Approaches in this compound Synthesis

The pursuit of sustainable chemical processes has led to the development of innovative methods for the synthesis of this compound that align with the principles of green chemistry. These approaches prioritize the use of renewable resources, the reduction of hazardous waste, and the implementation of energy-efficient reaction protocols. Key strategies include the synthesis of the 3-(2-furyl)acrylic acid backbone from biomass-derived precursors, the use of solid acid catalysts for esterification and acetylation, and the exploration of alternative C-C bond-forming reactions under greener conditions.

From Biomass to Building Block: Solvent-Free Synthesis of 3-(2-Furyl)acrylic Acid

A cornerstone of green chemistry is the utilization of renewable feedstocks. Furfural, a platform chemical readily obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, serves as an ideal starting material for the synthesis of the furan backbone. The Knoevenagel condensation of furfural with malonic acid to produce 3-(2-furyl)acrylic acid represents a key step.

In a significant advancement, this reaction can be carried out under solvent-free conditions using organocatalysts. Piperidinium acetate, for example, has been shown to effectively catalyze this transformation, affording good to excellent yields of 3-(2-furyl)acrylic acid. researchgate.net This method eliminates the need for volatile organic solvents, which are often toxic and contribute to air pollution.

Table 1: Organocatalytic Solvent-Free Synthesis of 3-(2-Furyl)acrylic Acid

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Piperidinium Acetate | Solvent-free, 100 °C, 3h | 85-95 | researchgate.net |

This interactive table allows for the comparison of different catalytic systems.

Greener Esterification: The Role of Heterogeneous Acid Catalysts

The subsequent esterification of 3-(2-furyl)acrylic acid with methanol to yield Methyl 3-(2-furyl)acrylate is another critical step where green chemistry principles can be applied. Traditional esterification methods often employ homogeneous mineral acids, which are corrosive and difficult to separate from the reaction mixture.

A greener alternative is the use of solid acid catalysts. These materials, such as ferric sulfate (B86663) supported on silica (B1680970) (Fe₂(SO₄)₃/SiO₂) or other functionalized solid supports, offer several advantages. mdpi.com They are non-corrosive, easily separable from the reaction mixture by simple filtration, and can often be regenerated and reused, reducing waste and operational costs. For instance, ferric-alginate has been demonstrated as an effective heterogeneous acid catalyst for the esterification of lauric acid, achieving high conversion rates. mdpi.com While specific data for 3-(2-furyl)acrylic acid is emerging, the principle of using such catalysts is directly applicable.

Clean Acetylation: Solid Acids and Microwave-Assisted Reactions

The final step in the synthesis of this compound is the acetylation of the furan ring. Conventional Friedel-Crafts acylation reactions often utilize stoichiometric amounts of Lewis acids like aluminum chloride, which generate large quantities of hazardous waste.

Green alternatives to this process are actively being explored. One promising approach is the use of solid acid catalysts, such as zeolites (e.g., H-BEA) and modified heteropolyacids. researchgate.netcardiff.ac.ukresearchgate.net These catalysts are reusable and can be highly selective. For instance, the acylation of furan with acetic anhydride has been successfully carried out using chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay, achieving high conversion and selectivity under solvent-free conditions. researchgate.net

Table 2: Solid Acid Catalyzed Acetylation of Furan

| Catalyst | Acylating Agent | Conditions | Conversion (%) | Selectivity (%) | Reference |

| 20% w/w Cr₀.₆₆-DTP/K-10 | Acetic Anhydride | Solvent-free, 90 °C | 88 | 100 (to 2-acetylfuran) | researchgate.net |

This interactive table showcases the efficiency of solid acid catalysts in furan acetylation.

Furthermore, microwave-assisted synthesis has emerged as an energy-efficient method for accelerating organic reactions. researchgate.netscirp.orgfrontiersin.orgncsu.edugoogle.comacs.orgrsc.org Microwave irradiation can significantly reduce reaction times and improve yields in Friedel-Crafts acylation and other reactions, often with reduced side product formation. The application of microwave heating to the acetylation of Methyl 3-(2-furyl)acrylate using a solid acid catalyst represents a potentially powerful green synthetic route.

Alternative Green Pathways: The Heck Reaction

The Mizoroki-Heck reaction offers an alternative strategy for the formation of the carbon-carbon bond between the furan ring and the acrylate moiety. This palladium-catalyzed cross-coupling reaction could potentially couple a 5-acetyl-2-halofuran with methyl acrylate. google.comrsc.org Green variations of the Heck reaction are being developed, including the use of water as a solvent and microwave irradiation to enhance reaction rates and reduce energy consumption. google.comacs.orgrsc.org A study on the Mizoroki-Heck cross-coupling of 2-acetyl-5-bromobenzofuran with various acrylates under microwave irradiation demonstrated high yields in short reaction times, highlighting the potential of this methodology for the synthesis of the target molecule. google.com

Chemical Reactivity and Mechanistic Pathways of Methyl 3 5 Acetylfuran 2 Yl Acrylate

Reactivity at the Furan (B31954) Ring System

The furan ring in Methyl 3-(5-acetylfuran-2-yl)acrylate is an electron-rich aromatic system, which makes it susceptible to various reactions. However, the presence of electron-withdrawing acetyl and acrylate (B77674) substituents deactivates the ring, influencing its reactivity.

Electrophilic Aromatic Substitution Dynamics

Furan typically undergoes electrophilic aromatic substitution more readily than benzene (B151609) because the oxygen atom enhances the electron density of the ring. pearson.com This reaction proceeds through an addition-elimination mechanism, where an electrophile attacks the aromatic ring, temporarily disrupting its aromaticity to form a sigma complex, also known as an arenium ion. pearson.com The stability of this intermediate determines the position of substitution.

For furan, electrophilic attack is preferred at the C2 position (adjacent to the oxygen atom) because the resulting carbocation intermediate is better stabilized by resonance, involving the oxygen's lone pair, with three possible resonance structures. pearson.comchemicalbook.comquora.com Attack at the C3 position results in a less stable intermediate with only two resonance structures. chemicalbook.com In this compound, the C5 position is already substituted. The acetyl and acrylate groups are electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. aiinmr.com This deactivation means that more forceful conditions or more potent electrophiles are generally required for substitution to occur. The remaining open positions for substitution are C3 and C4. The directing effects of the existing substituents will influence the regioselectivity of further substitutions.

Ring-Opening Reactions under Acidic Conditions

The furan ring is susceptible to cleavage under acidic conditions, a reaction that can be influenced by the substituents present on the ring. mdpi.comoup.com This process is a significant consideration in the chemistry of furan derivatives. mdpi.com The mechanism for the acid-catalyzed ring-opening of furan in an aqueous solution begins with the diffusion of a proton to the furan ring. acs.org Protonation at the α-carbon (C2 or C5) is the rate-limiting step and leads to the formation of a protonated furan. acs.org This is followed by a nucleophilic attack from a solvent molecule, like water, resulting in the formation of dihydrofuranol intermediates. acs.org Subsequent protonation of the ring oxygen initiates the cleavage of the furan ring. acs.org

For furfuryl alcohol, the ring-opening reaction yields levulinic acid or its esters. mdpi.com In the case of this compound, the specific products of acid-catalyzed ring-opening would depend on the reaction conditions and the subsequent intramolecular reactions of the resulting intermediates. For instance, the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol (B129727) involves a series of steps including protonation, nucleophilic attack by methanol, and ultimately ring opening. stackexchange.com

Radical Addition Processes on the Furan Moiety

Radical reactions offer an alternative pathway for the functionalization of furan rings. pearson.com These reactions involve the addition of a radical species to the furan ring, leading to the formation of a new C-C or C-heteroatom bond. The regioselectivity of radical addition to furan derivatives is influenced by the stability of the resulting radical intermediate. studysmarter.co.uk While the specific radical addition processes for this compound are not extensively detailed in the provided search results, general principles of radical chemistry on furan rings can be applied. Cobalt(III)-carbene radicals, for example, have been shown to undergo tandem radical addition reactions with alkynes to form furans. organic-chemistry.org

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comnih.gov This reaction is a powerful tool for the synthesis of complex cyclic molecules and has applications in sustainable chemistry. mdpi.comrsc.org The reactivity of furan as a diene is influenced by its aromatic character; breaking this aromaticity is energetically unfavorable, which can make the Diels-Alder reaction with furans reversible. nih.gov

The presence of electron-withdrawing groups, such as the acetyl and acrylate groups on this compound, generally deactivates the furan ring for normal-electron-demand Diels-Alder reactions. rsc.orgrsc.org In these reactions, the furan acts as the electron-rich diene. However, it has been shown that even electron-poor furans can participate in Diels-Alder reactions, particularly with highly reactive dienophiles or under specific conditions like in an aqueous medium. rsc.org The regioselectivity and stereoselectivity of these reactions are important considerations, leading to different isomers of the resulting cycloadducts. mdpi.com For instance, in reactions with monosubstituted alkenes, endo and exo diastereomers can be formed. mdpi.comrsc.org

Transformations Involving the Acrylate Ester Group

The acrylate ester moiety of this compound is a key site for chemical transformations, particularly nucleophilic additions.

Michael Addition Reactions with Nucleophiles

The acrylate group in this compound is an α,β-unsaturated ester, making it an excellent Michael acceptor. nih.govnih.govwikipedia.org The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov This reaction is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. nih.govnih.gov

A wide range of nucleophiles can participate in Michael additions with acrylate esters, including amines (aza-Michael addition), thiols, and carbanions. nih.govnih.govrsc.org For example, the reaction of acrylate esters with primary amines can lead to mono- or bis-adducts. nih.gov The reactivity of the acrylate can be influenced by substituents. Methyl acrylate is considered a strong electrophile in Michael additions. rsc.org

The general mechanism involves the attack of the nucleophile at the β-carbon of the acrylate, leading to the formation of a stabilized enolate intermediate, which is then protonated to give the final product. nih.gov Catalysts, such as bases or Lewis acids, can be used to facilitate the reaction. wikipedia.orgresearchgate.net For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been used to promote the aza-Michael addition of benzylamine (B48309) to acrylates. psecommunity.org

Interactive Table: Michael Addition Reactions with Acrylate Esters

| Nucleophile (Michael Donor) | Acrylate (Michael Acceptor) | Catalyst | Product Type |

| Diethyl malonate | Diethyl fumarate | Base | Carbon-Carbon Adduct wikipedia.org |

| Diethyl malonate | Mesityl oxide | Base | Carbon-Carbon Adduct wikipedia.org |

| 2-Nitropropane | Methyl acrylate | Base | Carbon-Carbon Adduct wikipedia.org |

| Benzylamine | Methyl acrylate | DBU | Aza-Michael Adduct psecommunity.orgresearchgate.net |

| Primary Amines | Methyl acrylate | Acidic Alumina | Aza-Michael Adduct nih.gov |

| Thiols | Acrylate esters | Amines/Phosphines | Thiol-Michael Adduct rsc.org |

Ester Hydrolysis and Transesterification Kinetics

The ester functional group in this compound is susceptible to both hydrolysis and transesterification reactions, which are fundamental transformations in organic chemistry. The kinetics of these processes are influenced by factors such as the catalyst (acid or base), temperature, and the nature of the solvent and reacting nucleophile.

Ester Hydrolysis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(5-acetylfuran-2-yl)acrylic acid, can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is generally faster and proceeds via a BAC2 mechanism (Bimolecular, Acyl-Oxygen cleavage, Base-catalyzed). This involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to eject the methoxide (B1231860) leaving group.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. masterorganicchemistry.com In the context of this compound, reacting it with a different alcohol (R'OH) would yield a new ester, R' 3-(5-acetylfuran-2-yl)acrylate, and methanol.

The mechanism under basic conditions involves the attack of an alkoxide (R'O⁻) on the ester carbonyl, similar to hydrolysis. masterorganicchemistry.com Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of methanol. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com

The kinetics of transesterification for acrylate esters have been investigated, particularly in the context of producing specialty monomers. Enzymatic transesterification has also been explored, showing that the structure of both the alcohol and the acrylate substrate significantly impacts the reaction rate. researchgate.net Generally, bulkier alcohols lead to lower conversion rates and slower reaction kinetics. researchgate.net

Below is a representative table of base-catalyzed hydrolysis rate constants for some acrylate esters, which can provide an indication of the expected kinetic behavior for the title compound.

| Ester | Hydrolysis Rate Constant (k) [L/mol·s] |

| Methyl Acrylate | Data not available in provided context |

| Ethyl Acrylate | Greater than Ethyl Methacrylate (B99206) |

| Butyl Acrylate | Data not available in provided context |

| Isobutyl Acrylate | Greater than Isobutyl Methacrylate |

This table is illustrative and based on comparative data from the literature. nih.gov Specific values would need to be determined experimentally for this compound.

Reactivity of the Acetyl Carbonyl Group

The acetyl group of this compound presents a key site for chemical modification. The carbonyl carbon is electrophilic and undergoes a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions to the Ketone

The ketone functionality is susceptible to attack by a wide range of nucleophiles. youtube.com The general mechanism involves the nucleophile adding to the electrophilic carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide yields an alcohol.

Common nucleophiles for this transformation include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), which introduce a new carbon-carbon bond, converting the acetyl group into a tertiary alcohol. Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol.

Condensation and Derivatization Reactions

The acetyl group's α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions. Furthermore, the carbonyl group itself is a key reactant in several important condensation reactions that form new carbon-carbon double bonds, such as the Wittig and Horner-Wadsworth-Emmons reactions.

Knoevenagel Condensation: This reaction involves the condensation of the acetyl group with an active methylene (B1212753) compound in the presence of a basic catalyst, such as piperidine. sphinxsai.comdamascusuniversity.edu.sy For instance, reacting this compound with a compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of a new C=C bond at the site of the acetyl group. Studies on 5-substituted furan-2-carboxaldehydes, which are structurally similar, show that these condensations can be carried out efficiently. sphinxsai.comdamascusuniversity.edu.synih.gov

Wittig Reaction: The Wittig reaction provides a versatile method for converting ketones into alkenes. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com It involves the reaction of the acetyl group with a phosphorus ylide (a Wittig reagent). The nature of the ylide determines the stereoselectivity of the resulting alkene. Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. The HWE reaction is often preferred as it typically provides excellent stereoselectivity for the (E)-alkene and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgnrochemistry.comyoutube.com This reaction is highly effective for reacting with aldehydes and ketones to form α,β-unsaturated esters or other electron-deficient alkenes.

The following table presents representative examples of condensation reactions on furan derivatives, illustrating the potential transformations of the acetyl group in this compound.

| Furan Reactant | Condensation Partner | Reaction Type | Product | Yield (%) | Reference |

| 5-Nitrofurfural | Creatinine | Knoevenagel | 5-(5-Nitrofuran-2-ylmethylene)creatinine | High | sphinxsai.com |

| Furfural (B47365) | Indan-1,3-dione | Knoevenagel | 2-(Furan-2-ylmethylene)indan-1,3-dione | High | damascusuniversity.edu.sy |

| Aldehyde | Phosphonate Ylide | HWE | (E)-Alkene | Predominantly E | wikipedia.orgyoutube.com |

| Ketone | Phosphorus Ylide | Wittig | Alkene | Good | organic-chemistry.orglibretexts.org |

Investigating Reaction Mechanisms via Isotopic Labeling and Kinetic Studies

Elucidating the precise mechanistic pathways of reactions involving this compound can be achieved through sophisticated techniques such as isotopic labeling and kinetic isotope effect (KIE) studies. These methods provide invaluable insights into bond-forming and bond-breaking steps in the rate-determining stage of a reaction.

Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C or ¹⁴C). nih.gov The position of the label in the product can then be determined, revealing the fate of the labeled atom and providing strong evidence for a proposed mechanism. For instance, in studying the hydrolysis of the ester group, one could use H₂¹⁸O and analyze the products via mass spectrometry. If the ¹⁸O is incorporated into the carboxylic acid product, it supports a mechanism where the C-O acyl bond is cleaved, which is characteristic of the BAC2 mechanism. Isotopic labeling has also been instrumental in understanding complex rearrangements and ring-opening reactions of furan derivatives. nih.govresearchgate.net

Kinetic Isotope Effect (KIE): The KIE is the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH) (KIE = kL/kH). wikipedia.org A primary KIE (typically > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE (close to 1) occurs when the labeled atom is not directly involved in bond breaking but is located near the reaction center. For example, to study the mechanism of a condensation reaction involving the deprotonation of the acetyl group's α-protons, one could synthesize a deuterated version of this compound at the α-position. A significant primary KIE would indicate that the C-H bond cleavage is the rate-limiting step. Such studies have been applied to understand the reaction mechanisms of other furan derivatives. researchgate.netnih.gov

By combining these kinetic and labeling studies, a detailed picture of the reaction coordinates, transition states, and potential intermediates for the various reactions of this compound can be constructed, leading to a deeper understanding of its chemical behavior.

Spectroscopic and Advanced Analytical Characterization of Methyl 3 5 Acetylfuran 2 Yl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of Methyl 3-(5-acetylfuran-2-yl)acrylate. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the connectivity of all atoms in the molecule can be unambiguously established.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, including deshielding effects from the furan (B31954) ring oxygen and the two carbonyl groups.

The spectrum would feature signals for the vinylic protons of the acrylate (B77674) group, the protons on the furan ring, the methyl protons of the ester group, and the methyl protons of the acetyl group. The protons on the disubstituted furan ring and the trans-substituted double bond are expected to appear as doublets due to coupling with their adjacent protons. The methoxy (B1213986) and acetyl protons should appear as sharp singlets as they have no adjacent protons to couple with.

Based on data from analogous structures like 2-acetylfuran (B1664036) mdpi.com and methyl acrylate researchgate.net, the following assignments can be predicted. The vinyl protons are typically found between δ 5.8 and 7.5 ppm, while furan protons resonate between δ 6.5 and 7.6 ppm. mdpi.com The methyl ester protons are expected around δ 3.8 ppm, and the acetyl methyl protons are anticipated near δ 2.5 ppm. mdpi.comresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl H (α to CO) | ~ 6.4 | Doublet | ~ 15.7 |

| Vinyl H (β to CO) | ~ 7.5 | Doublet | ~ 15.7 |

| Furan H (position 3) | ~ 6.6 | Doublet | ~ 3.7 |

| Furan H (position 4) | ~ 7.2 | Doublet | ~ 3.7 |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet | - |

| Acetyl (-COCH₃) | ~ 2.5 | Singlet | - |

Note: Data is predicted based on known values for structural fragments and substituent effects.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms.

The spectrum is expected to show nine distinct signals. The carbonyl carbons of the ester and acetyl groups are the most deshielded, appearing at the downfield end of the spectrum (typically δ 165-200 ppm). The sp²-hybridized carbons of the furan ring and the acrylate double bond would resonate in the mid-field region (δ 110-160 ppm). The sp³-hybridized methyl carbons of the ester and acetyl groups are the most shielded and appear at the upfield end of the spectrum (δ 25-55 ppm). mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl Carbonyl (C=O) | ~ 186 |

| Ester Carbonyl (C=O) | ~ 167 |

| Furan C (position 5) | ~ 158 |

| Furan C (position 2) | ~ 153 |

| Vinyl C (β to CO) | ~ 135 |

| Furan C (position 4) | ~ 120 |

| Furan C (position 3) | ~ 118 |

| Vinyl C (α to CO) | ~ 116 |

| Methoxy (-OCH₃) | ~ 52 |

| Acetyl (-COCH₃) | ~ 26 |

Note: Data is predicted based on known values for structural fragments like methyl acrylate and 2-acetylfuran. mdpi.com

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. mdpi.com For this compound, a COSY spectrum would be expected to show a cross-peak between the two vinylic protons, confirming their adjacency. It would also show a cross-peak between the two protons on the furan ring (H-3 and H-4), confirming their connectivity. hw.ac.ukdb-thueringen.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon signals of the atoms they are directly attached to. mdpi.com An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the methoxy protons at ~δ 3.8 to the methoxy carbon at ~δ 52). hw.ac.ukresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). mdpi.com It is exceptionally useful for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The acetyl methyl protons (~δ 2.5) to the acetyl carbonyl carbon (~δ 186) and the C5 carbon of the furan ring (~δ 158).

The methoxy protons (~δ 3.8) to the ester carbonyl carbon (~δ 167).

The vinylic proton alpha to the carbonyl (~δ 6.4) to the ester carbonyl carbon (~δ 167) and the C2 carbon of the furan ring (~δ 153).

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. Due to conjugation, these bands are expected at slightly lower wavenumbers than in saturated analogues. The α,β-unsaturated ester carbonyl (C=O) stretch is anticipated around 1710-1730 cm⁻¹, while the acetyl ketone C=O stretch should appear at a lower frequency, around 1670-1680 cm⁻¹.

Other significant peaks would include the C=C stretching vibration of the acrylate moiety around 1630-1640 cm⁻¹ and various C-O stretching bands for the ester and furan ether linkages in the 1000-1300 cm⁻¹ region. C-H stretching vibrations for the vinyl, furan, and methyl groups would be observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp²) | ~ 3100 | Medium |

| C-H stretch (sp³) | ~ 2950 | Medium-Weak |

| C=O stretch (ester, conjugated) | ~ 1720 | Strong |

| C=O stretch (ketone, conjugated) | ~ 1675 | Strong |

| C=C stretch (acrylate) | ~ 1635 | Medium |

| Furan ring stretches | ~ 1570, 1480 | Medium |

| C-O stretches (ester, ether) | 1250 - 1020 | Strong |

Note: Data is predicted based on characteristic group frequencies and data for furan and acrylate compounds.

Raman spectroscopy provides complementary information to FTIR. While no specific Raman spectrum for this compound is readily available, predictions can be made based on its structure and data from similar molecules like furan-2-carbaldehyde. hw.ac.uk In Raman spectroscopy, symmetric vibrations and bonds with a high degree of polarizability (like C=C and C=O) often produce strong signals.

Therefore, strong bands would be expected for the symmetric stretching of the C=C double bond (~1635 cm⁻¹) and the furan ring vibrations. The C=O stretching vibrations (~1720 and ~1675 cm⁻¹) would also be present, although their relative intensities compared to the C=C stretch may differ from the FTIR spectrum. The symmetric C-H stretching of the methyl groups would also be a characteristic feature.

Table 4: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| C=O stretch (ester, conjugated) | ~ 1720 | Medium-Strong |

| C=O stretch (ketone, conjugated) | ~ 1675 | Medium-Strong |

| C=C stretch (acrylate) | ~ 1635 | Strong |

| Furan ring symmetric stretch | ~ 1480 | Strong |

Note: Data is predicted based on general principles of Raman spectroscopy and data for analogous structures. hw.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No experimental mass spectrometry data for this compound was found in the searched resources. This analysis would typically be used to determine the molecular weight and identify characteristic fragmentation patterns of the compound.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide a highly accurate molecular weight and confirm the elemental formula (C₁₀H₁₀O₄), is not available in the public domain for this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Experimental UV-Vis absorption data for this compound, which would detail its electronic transitions and conjugation, could not be located.

Elemental Compositional Analysis

While the theoretical elemental composition can be calculated from its molecular formula (C₁₀H₁₀O₄), no published experimental elemental analysis data was found to confirm these values for this compound.

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure

There are no published crystal structures or X-ray diffraction data for this compound. Such an analysis would be necessary to determine its solid-state conformation and intermolecular interactions.

Advanced Morphological and Surface Characterization (if applicable to material applications)

As no material applications or related studies were found for this compound, morphological and surface characterization data are not available.

Scanning Electron Microscopy (SEM)

No studies utilizing scanning electron microscopy to examine the morphology of this compound were identified.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and various surface property measurements at the nanoscale. In the characterization of "this compound," AFM is instrumental in elucidating the surface morphology, roughness, and homogeneity of thin films, which are critical parameters for its application in areas such as organic electronics and coating technologies.

The analysis is typically performed by scanning a sharp tip, mounted on a flexible cantilever, over the sample surface. The deflections of the cantilever due to tip-surface interactions are monitored by a laser and photodiode system, which are then used to generate a topographical map. AFM can be operated in various modes, including contact mode and tapping mode, with the latter being particularly advantageous for soft polymer samples to minimize surface damage.

Detailed Research Findings

While specific AFM studies on "this compound" are not extensively documented in public literature, the characterization of analogous furan and acrylate-based polymer thin films provides significant insights into the expected morphological features. Research on thin films of similar organic semiconductor materials often focuses on the influence of processing conditions—such as solvent choice, solution concentration, spin-coating speed, and annealing temperature—on the resulting surface structure.

For instance, studies on poly(methyl methacrylate) (PMMA) films, which share the acrylate backbone, have shown that spin-coating parameters significantly affect surface morphology. Wrinkled surfaces with quasi-sinusoidal periodicities can form in thicker films due to convective instabilities during solvent evaporation. uri.edu Conversely, smoother and more uniform films are typically achieved at higher spin speeds and with optimized solvent systems.

In the context of furan-containing polymers, AFM has been employed to investigate the phase separation and domain size in polymer blends for organic photovoltaic applications. For example, in blends of furan-containing polymers with fullerene derivatives, AFM phase imaging can distinguish between the donor and acceptor domains, which is crucial for device performance. icspicorp.commdpi.com The phase image, generated simultaneously with the topography image in tapping mode, is sensitive to variations in material properties such as adhesion, stiffness, and viscoelasticity, thus providing compositional contrast. icspicorp.commdpi.combiocubic.com

The surface roughness of thin films is a key parameter quantified by AFM. It is typically expressed as the root mean square (RMS) roughness (Rq) and the average roughness (Ra). For thin films intended for electronic applications, a low surface roughness is generally desirable to ensure uniform interfacial contact and minimize charge carrier scattering. For analogous polymer systems, RMS roughness values can range from the sub-nanometer scale to several nanometers, depending on the deposition technique and subsequent processing steps. optica.organton-paar.comchalcogen.ro

Illustrative Data for Analogous Furan Acrylate Polymer Films

To illustrate the type of data obtained from AFM analysis, the following table presents hypothetical yet representative surface roughness data for thin films of a furan acrylate-based polymer, prepared under different spin-coating conditions. Such data is critical for optimizing film deposition processes to achieve desired surface characteristics.

| Sample ID | Spin-Coating Speed (rpm) | Annealing Temperature (°C) | Average Roughness (Ra) (nm) | RMS Roughness (Rq) (nm) |

| FA-1 | 1000 | 25 (as-cast) | 2.5 | 3.1 |

| FA-2 | 1000 | 80 | 1.8 | 2.2 |

| FA-3 | 3000 | 25 (as-cast) | 1.2 | 1.5 |

| FA-4 | 3000 | 80 | 0.8 | 1.0 |

| FA-5 | 5000 | 25 (as-cast) | 0.7 | 0.9 |

| FA-6 | 5000 | 80 | 0.5 | 0.6 |

These data illustrate a common trend where higher spin-coating speeds lead to smoother films due to the formation of a thinner, more uniform layer. Post-deposition annealing can further reduce surface roughness by promoting molecular rearrangement and relieving internal stresses within the film.

AFM topography images would visually complement this data, showing the evolution of the surface from a relatively rough, granular morphology at lower spin speeds to a smoother, more featureless surface at higher speeds and after annealing. Phase images would be crucial in identifying any phase segregation or the presence of different crystalline or amorphous domains on the surface.

Computational Chemistry and Theoretical Studies on Methyl 3 5 Acetylfuran 2 Yl Acrylate

Electronic Structure Theory and Quantum Chemical Calculations

Theoretical and computational chemistry provides a powerful lens through which to investigate the intricate properties of molecules like Methyl 3-(5-acetylfuran-2-yl)acrylate. By employing sophisticated computational models, researchers can predict and understand its structural, electronic, and reactive characteristics at the atomic level.

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic structure of molecules. This approach is centered on the principle that the total energy of a system is a functional of its electron density. For this compound, DFT calculations, often utilizing hybrid functionals such as B3LYP, are instrumental in determining its most stable three-dimensional arrangement, or molecular geometry. bhu.ac.in

These calculations involve optimizing the geometry of the molecule to find the lowest energy conformation. This process provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on related furan (B31954) derivatives have used DFT with basis sets like 6-31+G* to predict that certain conformations, such as the trans form, are more stable. researchgate.net The optimized geometry is crucial for understanding the molecule's physical and chemical properties.

While DFT is a workhorse in computational chemistry, ab initio methods offer an alternative, and often more accurate, approach. These methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio technique, though it does not fully account for electron correlation. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy by incorporating electron correlation effects, albeit at a greater computational cost. For complex systems, a combination of DFT and ab initio methods can provide a comprehensive understanding of molecular properties. researchgate.net

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a distinct energy level. This theory is fundamental to understanding a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more reactive.

For furan, the HOMO and LUMO orbitals are key to understanding its reactivity. mdpi.com The distribution of these orbitals across the molecule identifies the likely sites for electrophilic and nucleophilic attack. In a study on methyl 3-(2-furyl)acrylate, the HOMO and LUMO energies were calculated to understand its photochemical dimerization, highlighting the importance of FMO analysis in predicting reaction outcomes. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Related Furan Derivative

| Parameter | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -2.27 |

| HOMO-LUMO Gap | 3.94 |

Note: Data is for a comparable chalcone (B49325) derivative, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, calculated using DFT/B3LYP/6-311G(d,p). researchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. This analysis reveals the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals within the molecule, which are key to understanding intramolecular stabilization and charge transfer.

The stabilization energy associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of the delocalization. For example, in a study of a furan-containing imidazole (B134444) derivative, NBO analysis revealed significant stabilization energy from the interaction between the lone pairs of oxygen and nitrogen atoms and the antibonding π* orbitals of the aromatic rings. malayajournal.org

NBO analysis also provides a method for calculating the natural atomic charges on each atom. This charge distribution is crucial for understanding the molecule's electrostatic potential and identifying reactive sites. Atoms with a significant negative charge are likely to be nucleophilic, while those with a positive charge are electrophilic.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A harder molecule is less reactive.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated from the chemical potential and hardness. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These parameters, often calculated using DFT, provide valuable insights into the chemical behavior of molecules like this compound without the need for experimental studies. bhu.ac.inresearchgate.net For instance, the negative chemical potential of furan indicates its tendency to donate electrons. mdpi.com

Table 2: Calculated Global Reactivity Descriptors for a Related Furan Derivative

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 2.27 |

| Hardness (η) | 1.97 |

| Chemical Potential (μ) | -4.24 |

| Electronegativity (χ) | 4.24 |

| Electrophilicity Index (ω) | 4.56 |

Note: Data is for a comparable chalcone derivative, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, calculated using DFT/B3LYP/6-311G(d,p).

Density-of-States (DOS) Investigations

Density-of-States (DOS) analysis is a critical tool in computational chemistry for understanding the electronic structure of a molecule. It illustrates the number of available electronic states at each energy level. For this compound, a full DOS analysis would reveal the distribution of its molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Time-dependent DFT (TD-DFT) calculations on furan have been used to study its excited states, which are crucial for understanding its photochemical behavior. researchgate.net Such analyses for the title compound would clarify the nature of its electronic transitions, which are directly related to its DOS. The interaction between the furan ring's orbitals and those of the acetyl and acrylate (B77674) groups creates a more complex electronic structure, which a DOS investigation would help to unravel.

Prediction and Calculation of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for complex organic molecules. By simulating spectra, researchers can assign experimental peaks with greater confidence and understand the underlying molecular vibrations and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. For the closely related compound 2-acetyl-5-methylfuran (B71968), theoretical ¹H NMR spectra have been calculated and show good agreement with experimental data. scilit.com

For this compound, theoretical calculations would predict distinct signals for the protons on the furan ring, the vinyl group, the acetyl group, and the methyl ester. The acrylate moiety introduces characteristic couplings. The vinyl protons (H-α and H-β to the carbonyl) would exhibit a large coupling constant (typically >15 Hz) characteristic of a trans configuration. researchgate.net The protons on the furan ring would show smaller coupling constants, typical for five-membered heterocyclic systems.

Complex coupling patterns, such as a "doublet of doublets," can arise when a proton is coupled to two non-equivalent neighboring protons with different coupling constants, a feature that would be expected for the furan and vinyl protons in this molecule. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for a Model Acrylate System This table is illustrative, based on typical values for acrylate systems.

| Proton | Predicted Chemical Shift (ppm) | Coupling Constant (J) | Multiplicity |

|---|---|---|---|

| H-α (vinyl) | ~6.0 - 6.5 | Jαβ ≈ 16 Hz | Doublet |

| H-β (vinyl) | ~7.0 - 7.5 | Jαβ ≈ 16 Hz | Doublet |

| -OCH₃ | ~3.7 - 3.9 | - | Singlet |

Vibrational (IR) and electronic (UV-Vis) spectra can also be simulated using computational methods. DFT calculations allow for the prediction of vibrational frequencies and their corresponding intensities in an IR spectrum, as well as the electronic transitions responsible for UV-Vis absorption.

Studies on 2-acetyl-5-methylfuran have demonstrated a strong correlation between experimental and DFT-calculated FT-IR and UV-Vis spectra. scilit.com The IR spectrum of this compound would be dominated by several key stretching frequencies:

C=O Stretch (Ester): Expected around 1720-1740 cm⁻¹.

C=O Stretch (Ketone): Expected around 1660-1680 cm⁻¹.

C=C Stretch (Alkene): Expected around 1620-1640 cm⁻¹.

Furan Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.

The simulated UV-Vis spectrum would be characterized by strong absorptions corresponding to π → π* transitions within the conjugated system formed by the furan ring, the acetyl group, and the acrylate moiety. The extended conjugation is expected to shift the absorption maximum (λmax) to longer wavelengths compared to the individual chromophores. Theoretical studies on similar systems confirm that DFT calculations can accurately predict these λmax values. scilit.comresearchgate.net

Thermochemical Properties and Stability Analysis

The stability and energy content of a molecule are described by its thermochemical properties, such as the enthalpy of formation. These values can be estimated using both empirical group additivity methods and more rigorous ab initio quantum chemical calculations.

The standard enthalpy of formation (ΔfH°) is a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states. For furan derivatives, experimental values have been determined through combustion calorimetry. For example, the experimental gas-phase enthalpy of formation for 5-methyl-2-acetylfuran is -(253.9 ± 1.9) kJ·mol⁻¹. acs.org

Ab initio methods, such as the G4 quantum method, provide a way to calculate these values from first principles with high accuracy, often referred to as "chemical accuracy" (within ~4 kJ/mol of experimental values). acs.orgpku.edu.cn These high-level calculations have shown excellent agreement with experimental data for furan and its methylated derivatives. pku.edu.cn

Table 2: Experimental and Theoretical Enthalpies of Formation for Furan Derivatives

| Compound | Method | ΔfH° (gas, 298.15 K) (kJ·mol⁻¹) | Source |

|---|---|---|---|

| Furan | Experimental | -34.7 ± 0.8 | pku.edu.cn |

| Furan | Theoretical (CCSD(T)-F12) | -34.8 ± 3 | pku.edu.cn |

| 2-Methylfuran (B129897) | Experimental | -76.4 ± 1.2 | acs.org |

| 2-Methylfuran | Theoretical (CCSD(T)-F12) | -80.3 ± 5 | pku.edu.cn |

The pKa value quantifies the acidity of a compound. For this compound, there are no readily ionizable protons that would give it significant acidic character in the Brønsted-Lowry sense under typical aqueous conditions. The C-H bonds of the furan ring and vinyl group are not considered acidic. quora.comquora.com

However, the molecule possesses several sites that can be protonated under strongly acidic conditions (acting as a base) or can undergo hydrolysis under acidic or basic conditions. The most likely sites for protonation are the oxygen atoms of the carbonyl groups (both ester and ketone) and, to a lesser extent, the furan ring oxygen. The stability of furan derivatives in acidic solution is highly dependent on the substituents; electron-withdrawing groups, like those present in this molecule, generally increase the stability of the furan ring against acid-catalyzed ring opening. acs.org

Computational methods can predict pKa values, often by calculating the Gibbs free energy change of the deprotonation reaction. researchgate.netpeerj.com For a molecule like this, it would be more relevant to calculate the proton affinity to determine the most likely site of protonation. The primary "acid-base" behavior of interest is the hydrolysis of the methyl ester group, which is catalyzed by both acid and base, to yield 3-(5-acetylfuran-2-yl)acrylic acid and methanol (B129727). Computational models can simulate the reaction pathways for this hydrolysis.

Reaction Pathway Elucidation and Transition State Analysis

A thorough search of scientific databases reveals a lack of specific studies focused on the elucidation of reaction pathways and the analysis of transition states involving this compound. Theoretical investigations in this area would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of reactions in which this compound participates. This could include its formation, such as through a Heck or Wittig reaction, or its subsequent transformations.

Such studies would identify the transition state structures, which are the highest energy points along a reaction coordinate, and calculate their associated activation energies. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions to improve yields and selectivity. However, at present, specific data tables of calculated activation energies or detailed geometries of transition states for reactions involving this compound are not available in the literature.

Molecular Dynamics Simulations

Similarly, there is no readily available research detailing molecular dynamics (MD) simulations specifically for this compound. MD simulations could be employed to study the conformational landscape of this molecule, revealing the relative stabilities of different spatial arrangements of its acetyl and acrylate substituents. This would be particularly useful for understanding its flexibility and how it might interact with other molecules, such as enzymes or receptors in a biological context, or how it packs in a crystalline state.

Furthermore, MD simulations could model the behavior of this compound in different solvents or its interaction with surfaces, providing insights into its solubility and transport properties. The absence of such studies indicates a gap in the comprehensive understanding of the dynamic behavior of this particular furan derivative.

Applications and Derivatization of Methyl 3 5 Acetylfuran 2 Yl Acrylate in Synthetic Chemistry and Materials Science

Precursor in Organic Synthesis for Heterocyclic and Complex Molecules

The furan (B31954) nucleus within Methyl 3-(5-acetylfuran-2-yl)acrylate, combined with its acrylate (B77674) and acetyl functionalities, provides a rich platform for the synthesis of a wide array of heterocyclic and complex molecular architectures. The electron-rich furan ring can act as a diene in Diels-Alder reactions, while the acrylate moiety serves as a dienophile, enabling the construction of various cyclic systems. nih.govund.edu The reactivity of similar furan-2-yl acrylic acid derivatives has been explored in cycloaddition reactions, highlighting their potential in building complex scaffolds. caltech.edu

The Paal-Knorr reaction, a classic method for synthesizing furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds, underscores the inherent reactivity of the furan core and its potential for transformation into other heterocycles. youtube.comyoutube.com The acetyl and acrylate groups on the furan ring of this compound can be chemically modified to introduce additional functionalities or to facilitate cyclization reactions, leading to the formation of more complex heterocyclic systems. For instance, the synthesis of various nitrogen-containing heterocycles often utilizes silver-catalyzed reactions, a methodology that could potentially be applied to derivatives of the title compound. rsc.org

Furthermore, furan derivatives are known precursors to a variety of oxygen-containing heterocycles. pku.edu.cnnih.gov The intramolecular reactions of functionalized furans can lead to the formation of spirocycles and other intricate structures. Research on the synthesis of 5-arylfuran-2-carboxylic acids and their subsequent conversion into thiadiazole and oxadiazole derivatives demonstrates the utility of the furan-2-yl scaffold in generating diverse heterocyclic systems. The reactions of (E)-ethyl 3-aryl-2-cyanoacrylates to form furancarboxylates also provide a model for the types of cyclization reactions that could be envisioned starting from this compound. semanticscholar.org The synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates has been reported, indicating that the acetyl group can be introduced onto the furan ring of acrylate precursors, further expanding their synthetic utility. researchgate.net

The hydroarylation of 3-(furan-2-yl)propenoic acids and their esters has been shown to produce 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which exhibit antimicrobial activity. nih.gov This highlights the potential for creating complex molecules with biological relevance starting from furan-acrylate scaffolds.

Development of Advanced Materials

The unique chemical structure of this compound also makes it a promising candidate for the development of advanced materials with novel properties and applications.

Acrylate monomers are widely used in polymer chemistry to create a vast range of materials with diverse properties. While the direct polymerization of this compound is not extensively documented, the polymerization behavior of related furan-containing monomers and acrylates provides significant insights into its potential.

Furan-containing polymers are of growing interest due to their derivation from renewable biomass resources and their unique chemical functionalities. researchgate.netresearchgate.netresearchgate.net The furan ring can participate in reversible Diels-Alder reactions, enabling the development of self-healing and recyclable polymers. rsc.org Furan-based monomers have been successfully polymerized using various techniques, including radical, cationic, and anionic polymerization. researchgate.netscispace.commdpi.comkisti.re.krmdpi.comdntb.gov.uarsc.orgnih.govresearchgate.netresearchgate.netresearchgate.net For example, highly photosensitive furan acrylate derivatives have been synthesized and have undergone solid-state photopolymerization without the need for a photoinitiator. rsc.org

The general class of acrylates is known to undergo various types of polymerization. Anionic polymerization of acrylates, for instance, is a well-studied process. researchgate.netresearchgate.netcmu.edu The presence of the furan and acetyl groups in this compound would likely influence its polymerization kinetics and the properties of the resulting polymer, potentially leading to materials with unique thermal, mechanical, or optical characteristics.

The table below summarizes different polymerization methods that have been applied to furan-containing and acrylate monomers, suggesting potential routes for the polymerization of this compound.

| Polymerization Method | Monomer Type | Key Features |

| Radical Polymerization | Furan with Maleic Anhydride (B1165640) | Forms a homopolymer from the Diels-Alder adduct. scispace.com |

| Photopolymerization | Furan-based monomers | Can be initiated by UV light, sometimes without a photoinitiator. dntb.gov.uaresearchgate.netrsc.org |

| Anionic Polymerization | Acrylate Esters | Can be controlled to produce polymers with well-defined structures. researchgate.netresearchgate.netcmu.edu |

| Anionic Ring-Opening Polymerization | Propylene oxide and furfuryl glycidyl (B131873) ether | Leads to cross-linkable copolyethers. rsc.org |

| Diels-Alder Polycondensation | Furan and Maleimide Monomers | Results in thermoreversible polymers. rsc.org |

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronic devices, such as high-speed optical switches and frequency converters. The design of NLO chromophores often involves a π-conjugated system with electron-donating and electron-withdrawing groups. The structure of this compound, with its furan ring (an electron-rich system) and acetyl and acrylate groups (electron-withdrawing), suggests its potential as a precursor for NLO materials.

Furan-containing compounds have been investigated for their NLO properties. nih.gov The synthesis of dendritic NLO chromophores incorporating furan rings has been reported, demonstrating their utility in this field. rsc.orgrsc.org Chromene derivatives, which can be synthesized from precursors with similar functionalities, have also been shown to possess significant NLO properties. nih.gov The synthesis of functionalized second-order NLO chromophores often involves the creation of extended conjugated systems, a strategy that could be applied to derivatives of this compound. capes.gov.br

The general approach to creating NLO materials involves embedding chromophores in a polymer matrix. The polymerizability of the acrylate moiety in this compound offers the advantage of covalently incorporating the chromophoric unit into a polymer backbone, which can enhance the stability and processability of the final material.

The oxygen atom of the furan ring and the carbonyl oxygen of the acetyl group in this compound can act as donor atoms, making the molecule a potential ligand for coordination with metal ions. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties.

The coordination chemistry of furan-containing ligands with transition metals has been an active area of research. sc.edu Furan-2-aldehyde thiosemicarbazone, a related furan derivative, has been used to synthesize various metal complexes. researchgate.net While the furan oxygen itself may not always coordinate, the other functional groups on the furan ring readily participate in complex formation. The role of metal salts in the synthesis of furan-ketone condensation macrocycles has also been investigated, suggesting that metal ions can influence the assembly of larger structures from furan-based building blocks. rsc.org

The acrylate functionality could also participate in coordination or be further modified to introduce other coordinating groups, leading to the formation of polydentate ligands. These ligands could then be used to construct coordination polymers or metal-organic frameworks (MOFs) with tailored structures and properties.

Structure-Based Design of Analogues for Chemical Biology Investigations

Furan derivatives are found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer effects. nih.govzsmu.edu.uanih.govresearchgate.netresearchgate.netmdpi.com This makes the scaffold of this compound an attractive starting point for the design and synthesis of new bioactive molecules for chemical biology investigations.

The antimicrobial activity of 3-(furan-2-yl)propenoic acid derivatives against various bacteria and fungi has been demonstrated, suggesting that the furan-acrylate moiety is a promising pharmacophore. nih.gov Similarly, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have shown antimicrobial properties. zsmu.edu.ua The presence of a furan ring in a molecule can significantly influence its biological activity, and in some cases, replacing a phenyl ring with a furan ring has been shown to modulate anticancer activity. mdpi.com

The general strategy in medicinal chemistry involves synthesizing a library of analogues of a lead compound to establish structure-activity relationships (SAR). Starting from this compound, a variety of analogues can be prepared by modifying the acetyl group, the acrylate ester, or the furan ring. For example, the acetyl group can be reduced, oxidized, or converted to other functional groups. The methyl ester of the acrylate can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters. These modifications would alter the lipophilicity, electronic properties, and steric profile of the molecule, which in turn could modulate its interaction with biological targets.

The table below presents examples of biologically active furan derivatives, highlighting the potential of this scaffold in drug discovery.

| Compound Class | Biological Activity | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial (Candida albicans, E. coli, S. aureus) | nih.gov |

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Antimicrobial | zsmu.edu.ua |

| Carbamothioyl-furan-2-carboxamide derivatives | Anticancer, Antimicrobial | mdpi.com |

| General Furan Derivatives | Anti-inflammatory, Antimicrobial | nih.gov |

Functionalization for Surface Modification and Sensing Technologies

The reactive functionalities of this compound make it a candidate for the functionalization of surfaces and the development of chemical sensors. The acrylate group can be polymerized to form a thin film on a surface, and the furan and acetyl groups can then be used for further chemical modifications.

Furan-containing polymers have been grafted onto surfaces, such as magnetic nanoparticles, to create functional coatings. researchgate.nettandfonline.comtandfonline.com The furan moieties on these surfaces can undergo Diels-Alder "click" reactions with maleimide-functionalized molecules, allowing for the facile attachment of various probes, biomolecules, or other functional units. This approach provides a versatile platform for creating surfaces with tailored properties for applications in areas such as bioseparations, diagnostics, and targeted drug delivery.

The polymerization of the acrylate group of this compound onto a surface would create a coating that presents furan and acetyl groups. These groups could then be used to immobilize specific recognition elements for the development of chemical sensors. For example, the acetyl group could be used to form a Schiff base with an amine-containing probe molecule. The inherent fluorescence or electrochemical properties of the furan ring or its derivatives could also be exploited for sensing applications. While the direct use of this specific compound in sensing has not been reported, the principles of surface functionalization with similar reactive polymers are well-established.

Conclusion and Future Research Directions for Methyl 3 5 Acetylfuran 2 Yl Acrylate

Summary of Key Achievements in Synthesis and Characterization

While specific, dedicated studies on Methyl 3-(5-acetylfuran-2-yl)acrylate are not abundant in current literature, its synthesis can be logically achieved through established and reliable organic chemistry reactions. The primary achievements are rooted in the well-understood chemistry of its furan (B31954) precursors.

Synthesis Pathways: Two principal synthetic routes are considered feasible for the preparation of this compound.

Route 1: Olefination of a Precursor Aldehyde. This is a highly plausible and convergent approach. It begins with the Friedel-Crafts acylation of 2-furaldehyde to produce the key intermediate, 5-acetyl-2-furaldehyde. This reaction, however, can be challenging due to the acid-sensitive nature of the furan ring, which is prone to polymerization under classical Friedel-Crafts conditions. stackexchange.comacs.org Milder catalysts like boron trifluoride etherate or heterogeneous catalysts may offer better yields. stackexchange.com The subsequent step involves an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate (B1237965) reagent like trimethyl phosphonoacetate. The HWE reaction is well-suited for creating α,β-unsaturated esters and generally favors the formation of the thermodynamically more stable (E)-alkene. patsnap.comresearchgate.net

Route 2: Direct Acylation of a Furan Acrylate (B77674). An alternative strategy involves the direct Friedel-Crafts acetylation of a pre-existing acrylate, methyl 3-(2-furyl)acrylate. Research has demonstrated the successful acetylation of the corresponding ethyl ester, ethyl 3-(2-furyl)acrylate, using acetic anhydride (B1165640) and a magnesium perchlorate (B79767) catalyst, which primarily yields the 5-acetyl derivative. rsc.orgresearchgate.net This method avoids the potentially problematic handling of 5-acetyl-2-furaldehyde and directly furnishes the desired substitution pattern.

Characterization: Direct experimental characterization data for this compound is not widely published. However, based on the known spectral data of its constituent parts and related structures, a predicted profile can be assembled. This predictive analysis is a key achievement in itself, allowing researchers to identify the compound in reaction mixtures and confirm its structure upon synthesis.

| Property | Predicted Data/Characteristics |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | Likely a pale yellow solid or oil |

| ¹H NMR | Predicted signals would include a singlet for the methyl ester protons (~3.8 ppm), a singlet for the acetyl methyl protons (~2.5 ppm), and characteristic doublets for the furan ring protons and the vinyl protons of the acrylate group (in the 6.5-7.5 ppm range). |

| ¹³C NMR | Expected signals include those for the ester and ketone carbonyls (~167 ppm and ~188 ppm, respectively), carbons of the furan ring (~115-155 ppm), the acrylate double bond (~120-140 ppm), and the methyl groups (~26 ppm and ~52 ppm). |

| Infrared (IR) | Strong absorption bands are expected for the C=O stretching of the ester (~1720 cm⁻¹), the ketone (~1670 cm⁻¹), and the C=C bond of the acrylate (~1640 cm⁻¹). |

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound. These are theoretical predictions based on analogous structures and require experimental verification.

Identification of Remaining Challenges in Chemical Reactivity and Computational Modeling

The trifunctional nature of this compound presents both opportunities and significant challenges in controlling its chemical reactivity.

Chemical Reactivity Challenges: The molecule contains three distinct reactive sites: the furan ring, the acrylate double bond, and the acetyl ketone.

Chemoselectivity: A primary challenge is achieving selective transformations. For instance, the furan ring is an electron-rich diene susceptible to Diels-Alder cycloadditions and electrophilic substitution. acs.orgchempap.org The acrylate system is a classic Michael acceptor, prone to conjugate addition by nucleophiles. The acetyl group offers a site for nucleophilic addition, condensation, or modification to other functional groups. Performing a reaction at one site without affecting the others requires carefully chosen reagents and conditions. The electron-withdrawing nature of the acetyl and acrylate groups deactivates the furan ring to some extent, complicating predictions of its reactivity compared to unsubstituted furan.

Ring Stability: The furan nucleus is sensitive to strong acids and certain oxidizing agents, which can lead to ring-opening or polymerization. acs.org This instability restricts the available reaction conditions for modifying the side chains.

Computational Modeling Challenges: Computational chemistry offers a powerful tool for predicting the behavior of this molecule, yet it is not without its own set of challenges.

Model Accuracy: Accurately modeling the electronic structure and reactivity of a molecule with multiple, interacting functional groups requires sophisticated computational methods. Density Functional Theory (DFT) can provide insights into the molecule's geometry, frontier molecular orbitals (HOMO/LUMO), and charge distribution, helping to predict the most likely sites for nucleophilic or electrophilic attack. mdpi.com However, choosing the correct functional and basis set to accurately capture the subtle electronic effects of the furan ring's oxygen atom and the conjugated side chains is non-trivial.

Reaction Pathway Simulation: Modeling reaction mechanisms, such as predicting the stereochemical outcome of a Diels-Alder reaction or the activation barrier for a Michael addition, is computationally intensive. Simulating these pathways requires locating transition states, which is a complex task that demands significant computational resources and expertise.

Emerging Opportunities in Sustainable Chemical Production and Novel Material Development

The most significant opportunities for this compound lie in its potential as a bio-based building block for sustainable chemicals and advanced functional materials.